2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride
Description
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride is a heterocyclic organic compound with the molecular formula C13H18Cl2N4O2 and a molecular weight of 354.21 g/mol . It exists as a white crystalline solid, soluble in water, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits stability at room temperature but may decompose under high temperatures or prolonged light exposure .
The synthesis of this compound involves multi-step organic reactions, often requiring specialized catalysts and purification techniques such as column chromatography .
Propriétés
IUPAC Name |
2-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2.2ClH/c13-4-3-9-8-16(6-7-17-9)12-15-11-10(18-12)2-1-5-14-11;;/h1-2,5,9H,3-4,6-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXWEHXTELIHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC=N3)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride is a synthetic compound with potential biological activity, particularly in cancer therapy. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈Cl₂N₄O₂
- CAS Number : 1158736-09-4
- Molecular Weight : 321.21 g/mol
- Supplier Information : Available from multiple suppliers including Matrix Scientific and Parchem .
The compound is thought to interact with various cellular pathways, particularly those involved in tumor proliferation and apoptosis. Its structure suggests potential interactions with key proteins involved in cancer signaling pathways.
Anticancer Properties
Research indicates that compounds structurally related to this compound may enhance the efficacy of existing chemotherapeutics like cisplatin. For instance, studies have shown that certain derivatives can sensitize cancer cells to cisplatin by inducing apoptosis through modulation of the ATR signaling pathway .
Case Studies
- Cisplatin Sensitization : A study evaluated the combination of 1,8-naphthyridin derivatives with cisplatin, demonstrating significant enhancement in apoptosis rates in HCT116 cells. The mechanism was linked to decreased expression of ATR downstream proteins like CHK1 when treated with these compounds alongside cisplatin .
- In Vivo Studies : Other related compounds have been tested in xenograft models showing effective tumor suppression at low doses, indicating that similar mechanisms may apply to this compound .
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Enhanced cisplatin sensitization in HCT116 cells; increased apoptosis via ATR pathway modulation. |
| Study 2 | Effective tumor growth suppression in xenograft models; potential for low-dose applications. |
Safety and Toxicity
While the compound shows promise in therapeutic applications, it is classified as an irritant and should be handled with care during laboratory procedures . Further studies are required to fully understand its safety profile and potential side effects in clinical settings.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound's structure indicates potential pharmacological activity. Research has shown that similar compounds with oxazole and pyridine rings exhibit a range of biological activities, including:
- Anticancer Activity : Studies have indicated that oxazole-containing compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain an area for further exploration.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. Preliminary studies could be designed to evaluate the efficacy of this compound against bacterial and fungal strains.
Neuropharmacology
Given the morpholine moiety's presence, there is potential for neuropharmacological applications. Research into morpholine derivatives has shown promise in:
- Cognitive Enhancers : Compounds that modulate neurotransmitter systems may improve cognitive functions. This compound could be investigated for its effects on memory and learning in animal models.
- Anxiolytic Effects : Similar structures have been studied for their ability to reduce anxiety-like behaviors. Behavioral assays could be employed to assess these effects.
Chemical Biology
The compound may serve as a valuable tool in chemical biology:
- Bioconjugation : Its functional groups allow for conjugation with biomolecules, facilitating the development of targeted delivery systems for drugs or imaging agents.
- Probe Development : The unique structural features could be utilized to design probes for studying specific biological pathways or interactions within cells.
Analyse Des Réactions Chimiques
Nucleophilic Reactions at the Primary Amine Group
The ethanamine side chain participates in nucleophilic reactions. Key transformations include:
Electrophilic Substitution on the Oxazole-Pyridine Core
The fused oxazolo[4,5-b]pyridine system undergoes regioselective substitutions:
Halogenation
-
Chlorination : Reacts with POCl₃ at 80°C to form 7-chloro derivatives, enhancing electrophilicity for cross-coupling reactions .
-
Bromination : NBS in CCl₄ introduces bromine at position 5, enabling Suzuki-Miyaura couplings .
Nitration
Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the pyridine ring (position 6), forming intermediates for antimicrobial agents .
Morpholine Ring Reactivity
The morpholine moiety undergoes ring-opening and functionalization:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Hydrolysis | 6M HCl, 100°C, 12h | Cleavage to ethanolamine derivatives |
| Oxidation | KMnO₄ in acidic medium | Conversion to ketomorpholine derivatives |
Catalytic Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed reactions:
Coordination Chemistry
The amine and heterocyclic nitrogen atoms act as ligands:
-
Forms stable complexes with transition metals (Cu²⁺, Mn²⁺) in ethanol/water mixtures, used in oxidation catalysis .
-
Crystal structures show bidentate binding through N1 (oxazole) and N4 (morpholine) .
Acid-Base Behavior
Stability Under Synthetic Conditions
Critical stability parameters include:
| Parameter | Value/Range | Implications |
|---|---|---|
| Thermal Degradation | Decomposes >200°C (TGA) | Requires low-temperature storage |
| Photostability | t₁/₂ = 48h under UV light (λ=254nm) | Light-sensitive; amber vials required |
This compound’s multifunctional architecture enables its use in medicinal chemistry (e.g., kinase inhibitor precursors ) and materials science (metal-organic frameworks ). Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
Morpholine-Oxazolo[4,5-b]pyridine Derivatives
- (4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride (CAS: 1158406-56-4): Molecular formula: C10H12ClN3O . Differs from the target compound by replacing the ethanamine group with a methylamine. Exhibits reduced molecular weight (225.68 g/mol) and altered solubility due to the shorter alkyl chain .
tert-Butyl 4-{2-[6-(3-Methoxy-3-oxopropyl)oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26) :
- Contains a tert-butyl-protected piperidine ring and an ester group.
- IR data : Peaks at 1711 cm⁻¹ (C=O) and 1688 cm⁻¹ (C=O), indicating ester and carbamate functionalities absent in the target compound .
- Synthesized via palladium-catalyzed coupling, contrasting with the hydrogenation and acid-catalyzed methods used for the target compound .
Phenyl-Oxazolo[4,5-b]pyridine Derivatives
Compounds such as 2-(substituted phenyl)oxazolo[4,5-b]pyridines (e.g., 3b-j in ) feature aromatic substituents instead of morpholine-ethanamine groups:
- Example : 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (3i):
Imidazo[4,5-b]pyridine Derivatives
Physicochemical Properties
Key Differentiators
Synthetic Feasibility : Phenyl-oxazolo derivatives are easier to synthesize, while the target compound requires advanced purification techniques .
Biological Potential: The target compound’s dual hydrochloride salt and amine functionality may improve bioavailability relative to neutral esters (e.g., compound 26) .
Méthodes De Préparation
Synthesis of the Oxazolo[4,5-b]pyridine Intermediate
The oxazolo[4,5-b]pyridine core is typically synthesized via condensation reactions involving pyridine derivatives and appropriate oxazole precursors.
According to research on related oxazolo[4,5-b]pyridine intermediates, the synthesis often starts with commercially available pyridine derivatives which are condensed with carboxylic acids or their derivatives under acidic conditions such as polyphosphoric acid at elevated temperatures (~160 °C) to form oxazole rings fused to pyridine.
For example, compound 4i, an oxazolo[4,5-b]pyridine intermediate, was prepared by condensing a pyridine derivative with benzoic acid in polyphosphoric acid, followed by reduction steps to functionalize substituents on the ring.
Nitration and subsequent reduction steps are common to introduce amino functionalities on the heterocycle, which can be used for further coupling reactions.
Construction of the Morpholine Ring and Attachment
The morpholine ring is a key structural element in the compound, substituted at the 2-position with the ethanamine group and at the 4-position linked to the oxazolo[4,5-b]pyridine.
The morpholine ring can be synthesized via the reaction of diethanolamine with halogenated compounds (e.g., ethylene dichloride) under basic conditions to close the ring.
Attachment of substituents such as phenethyl or heteroaryl groups at the 4-position is typically achieved via nucleophilic substitution reactions using corresponding halides (e.g., phenethyl bromide) in the presence of a base.
For the specific compound , the 4-position is substituted with the oxazolo[4,5-b]pyridine moiety, which can be introduced via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution depending on the leaving groups and activation of the heteroaryl ring.
Introduction of the Ethanamine Side Chain and Formation of the Dihydrochloride Salt
The ethanamine group at the 2-position of the morpholine ring is introduced through reductive amination or nucleophilic substitution.
A common method involves reacting the morpholine intermediate bearing an appropriate leaving group at the 2-position (e.g., a halide or tosylate) with ethylenediamine or a protected ethanamine derivative, followed by deprotection.
Alternatively, formaldehyde and ammonium chloride can be used to introduce methylamine groups, which can be further elaborated to ethanamine functionalities.
The final dihydrochloride salt is formed by treatment of the free base with hydrochloric acid, which enhances the compound's water solubility and stability.
Representative Synthetic Route Summary and Conditions
Detailed Research Findings and Reaction Analysis
Palladium-Catalyzed Arylation: The direct 2-arylation of heterocycles such as oxazolo[4,5-b]pyridine intermediates can be achieved via palladium-catalyzed deprotonative cross-coupling, enabling efficient installation of the heteroaryl moiety onto the morpholine ring.
Nucleophilic Substitution: The morpholine nitrogen or carbon centers can undergo nucleophilic substitution with activated halides or carbamates to introduce functional groups, including ethanamine.
Salt Formation: The dihydrochloride salt is typically prepared by dissolving the free base in an organic solvent (e.g., dichloromethane or 1,4-dioxane) and adding anhydrous HCl or HCl in dioxane, precipitating the salt for isolation.
Optimization of Reaction Conditions: Temperature control (generally 0–80 °C), choice of base (e.g., triethylamine, DIPEA), solvents (THF, dioxane, methanol), and reaction time (1–16 hours) are critical parameters influencing yield and purity.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxazolo[4,5-b]pyridine formation | Pyridine derivative, carboxylic acid | Polyphosphoric acid | 160 °C | Several hours | 25–65 | Acidic condensation |
| Nitration and Reduction | Nitrating agent, H2, Pd/C | Various | Ambient to reflux | Hours | Moderate | Introduces amino groups |
| Morpholine ring synthesis | Diethanolamine, ethylene dichloride | Basic aqueous or organic | Room temp to reflux | Hours | High | Ring closure |
| Arylation coupling | Pd catalyst, base (Cs2CO3), ligand | 1,4-Dioxane | 80–100 °C | 4 h | 31–74 | Cross-coupling efficiency |
| Ethanamine introduction | Ethanamine or precursor | THF, MeOH | 0–20 °C | 1–4 h | 46–85 | Reductive amination or substitution |
| Salt formation | HCl (anhydrous or in dioxane) | DCM, dioxane | Room temp | 1–2 h | Quantitative | Precipitation of dihydrochloride |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline forms, single-crystal X-ray diffraction (SC-XRD) is critical, as demonstrated in studies of structurally similar compounds like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate . Additionally, reference standards for impurities (e.g., dihydrochloride salts) should align with pharmacopeial guidelines, as seen in pharmaceutical analysis protocols .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ a stepwise approach:
- Step 1 : Use computational modeling (e.g., density functional theory, DFT) to predict reaction pathways and intermediates.
- Step 2 : Screen solvent systems (e.g., polar aprotic solvents like DMF or DMSO) and catalysts (e.g., palladium-based catalysts for coupling reactions).
- Step 3 : Purify intermediates via column chromatography or recrystallization. For dihydrochloride salts, ensure controlled pH during salt formation to avoid decomposition, as noted in protocols for analogous dihydrochloride compounds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ISO/IEC 17043 guidelines for hazardous materials:
- Use fume hoods, gloves, and protective eyewear.
- Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.
- Dispose of waste via certified chemical disposal services, as outlined for structurally similar dihydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer :
- Approach 1 : Replicate studies using standardized assays (e.g., kinase inhibition assays with ATP-binding site validation) to control for variability in experimental conditions.
- Approach 2 : Perform meta-analyses of raw data from published studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables.
- Approach 3 : Validate target specificity using CRISPR-Cas9 knockout models to rule off-target effects, as recommended in precision pharmacology frameworks .
Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in receptor binding?
- Methodological Answer :
- Strategy 1 : Synthesize analogs with systematic modifications (e.g., morpholine ring substitutions or oxazole heterocycle replacements) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Strategy 2 : Use molecular dynamics (MD) simulations to map electrostatic potential surfaces and identify critical binding residues, as demonstrated in studies of pyridinone derivatives .
Q. How can computational modeling address challenges in predicting the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- Step 1 : Apply physiologically based pharmacokinetic (PBPK) models to simulate absorption, distribution, and clearance.
- Step 2 : Validate predictions with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability).
- Step 3 : Cross-reference with structural analogs (e.g., pyridazin-3-one derivatives) to identify metabolic hotspots prone to oxidation or glucuronidation .
Data Interpretation and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR or IR) for this compound?
- Methodological Answer :
- Validation Protocol :
Compare experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
Cross-check against published data for structurally related compounds, such as pyridin-2-ylmorpholine derivatives .
Use deuterated solvents and internal standards (e.g., TMS) to eliminate solvent or impurity artifacts.
Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?
- Methodological Answer :
- Practice 1 : Pre-treat cell lines with mycoplasma testing and use passage-limited stocks.
- Practice 2 : Standardize compound solubility (e.g., DMSO stock concentration ≤0.1% to avoid cytotoxicity).
- Practice 3 : Include positive controls (e.g., staurosporine for apoptosis assays) and report IC₅₀ values with 95% confidence intervals, as emphasized in research chemistry curricula .
Notes on Evidence-Based Methodology
- References to dihydrochloride salt handling and analytical standards are derived from pharmacopeial guidelines and peer-reviewed crystallography studies .
- Computational strategies align with methodologies applied to pyridinone and pyridazinone analogs .
- Safety protocols are extrapolated from OSHA and ISO/IEC 17043 standards cited in chemical handling documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
